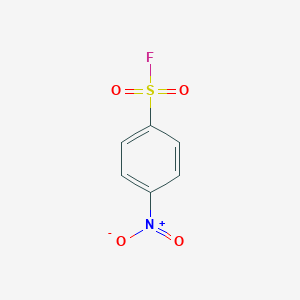

4-Nitrobenzenesulfonyl fluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLAPUHJWRZEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188458 | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-96-2 | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzenesulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzenesulfonyl fluoride chemical properties

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Fluoride

Introduction

This compound (4-NBSF), also known as p-nitrobenzenesulfonyl fluoride, is a yellow crystalline organic compound. It belongs to the class of sulfonyl fluorides, which are characterized by a sulfonyl group (-SO₂-) attached to a fluorine atom. This compound serves as a valuable reagent in organic synthesis and chemical biology. Notably, it is utilized as a protein-modifying agent with specificity for tyrosine residues and as a connector in click chemistry for linking small molecules to biomolecules such as proteins and nucleic acids.[1][2][3] The nitro sulfonyl fluoride moiety has also emerged as a significant pharmacophore in the development of new antibiotics, showing activity against multi-drug resistant bacteria.[4][5]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 349-96-2 | [1][2][6] |

| Molecular Formula | C₆H₄FNO₄S | [2][6] |

| Molecular Weight | 205.16 g/mol | [2][6] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 76-77 °C | [1] |

| 78-80 °C (lit.) | [7] | |

| Boiling Point | 305.1 °C at 760 mmHg | [6] |

| Density | 1.554 g/cm³ | [6] |

| Flash Point | 138.3 °C | [6] |

| InChI | InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | [6][7] |

| SMILES | O=S(F)(c1ccc([N+]=O)cc1)=O | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral data are provided below.

| Spectrum Type | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 8.47 (d, J=8.7Hz, 2H, aromatic-H), 8.25 (d, J=8.7Hz, 2H, aromatic-H) | [1] |

| ¹³C NMR (100MHz, CDCl₃) | δ 151.8 (C), 138.2 (d, J=26.7Hz, C), 130.0 (CH), 124.9 (CH) | [1] |

| ¹⁹F NMR (376MHz, CDCl₃) | δ 65.1 | [1] |

| Infrared (IR) (KBr) | 3105, 2872, 1951, 1818, 1613, 1540, 1420, 1354, 1314, 1215 cm⁻¹ | [1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: Calculated: 205.9923, Measured: 205.9918 | [1] |

Reactivity and Applications

This compound is a reactive compound primarily due to the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This reactivity is harnessed in several key applications.

Protein Modification

4-NBSF is known to be a protein-modifying agent that shows specificity for tyrosine residues.[1][2] The sulfonyl fluoride moiety can react with the nucleophilic hydroxyl group of the tyrosine side chain, forming a stable covalent bond. This specificity allows researchers to probe the role and accessibility of tyrosine residues in protein structure and function.

Caption: Workflow for selective tyrosine modification in proteins using 4-NBSF.

Click Chemistry

The sulfonyl fluoride group can participate in "click chemistry" reactions. It serves as a connector for assembling small molecules with biomolecules like proteins or nucleic acids.[1][3] This approach, often termed SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, provides a complementary method to traditional amide or phosphate-based linkers, offering high stability and efficiency.

Drug Discovery

Aromatic sulfonyl fluorides, particularly those with an ortho-nitro group, have demonstrated significant antibacterial activity.[4][5] They are active against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[4][8] This makes the nitro sulfonyl fluoride scaffold a promising pharmacophore for the development of novel antibiotics.[4]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a halogen exchange reaction starting from 4-nitrobenzene-1-sulfonyl chloride.[1]

Materials:

-

4-nitrobenzene-1-sulfonyl chloride (90.2 mmol, 20.0 g)

-

Potassium fluoride (KF) (451 mmol, 26.0 g)

-

18-crown-6 (4.5 mmol, 1.2 g)

-

Acetonitrile (CH₃CN), 500 mL

-

Ethyl acetate (EtOAc), 600 mL

-

Deionized water (H₂O)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 500 mL solution of 4-nitrobenzene-1-sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, evaporate the solvent to dryness using a rotary evaporator.

-

Add 600 mL of ethyl acetate to the residue to dissolve the product.

-

Wash the resulting organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum.

-

The final product is obtained as a yellow solid (17.4 g, 94% yield) with a melting point of 76-77 °C.[1]

-

The product can be further characterized by Thin Layer Chromatography (TLC), which shows an Rf value of 0.63 using a hexane/ethyl acetate (6/4) mixture as the eluent.[1]

Caption: Synthesis of 4-NBSF via halogen exchange from its sulfonyl chloride precursor.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[9]

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[9] The substance reacts violently with water and may liberate toxic gas upon contact.[9]

-

Signal Word: Danger.[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection when handling this compound.[9]

-

Handling Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing in dust, fumes, or vapors. Ensure skin and eyes do not come into contact with the chemical. Wash hands thoroughly after handling.[9]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a secure, locked-up location, away from incompatible materials like water.[9]

References

- 1. This compound | 349-96-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95 349-96-2 [sigmaaldrich.com]

- 4. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 349-96-2 [chemnet.com]

- 7. This compound 95 349-96-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzenesulfonyl fluoride (NBSF), a valuable tool in chemical biology and drug discovery. The document details its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a covalent modifier of proteins.

Core Properties of this compound

This compound is a yellow crystalline powder at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 349-96-2[1][2][3][4] |

| Molecular Formula | C₆H₄FNO₄S[1][2][3] |

| Molecular Weight | 205.16 g/mol [1][3][4] |

| Synonyms | p-Nitrobenzenesulfonyl fluoride, 4-NBSF[2][3] |

| InChI Key | HRLAPUHJWRZEIC-UHFFFAOYSA-N[4] |

| SMILES | O=S(F)(c1ccc(cc1)--INVALID-LINK--=O)=O[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow crystalline powder[1] |

| Melting Point | 78-80 °C[4] |

| Boiling Point | 305.1 °C at 760 mmHg[2] |

| Density | 1.554 g/cm³[2] |

| Flash Point | 138.3 °C[2] |

| Refractive Index | 1.544[2] |

| Vapor Pressure | 0.00151 mmHg at 25°C[2] |

Synthesis of this compound

A common and effective method for synthesizing this compound is through the fluorination of 4-nitrobenzene-1-sulfonyl chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Nitrobenzene-1-sulfonyl Chloride

This protocol outlines a general procedure for the synthesis of this compound.[1]

Materials:

-

4-nitrobenzene-1-sulfonyl chloride (90.2 mmol)

-

Potassium fluoride (KF, 451 mmol)[1]

-

18-crown-6 (4.5 mmol)[1]

-

Acetonitrile (CH₃CN, 500 mL)[1]

-

Ethyl acetate (EtOAc, 600 mL)[1]

-

Deionized water (H₂O)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 500 mL solution of 4-nitrobenzene-1-sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it in a vacuum to yield this compound as a yellow solid.[1]

Workflow Diagram:

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in chemical biology and drug development, primarily utilized as a protein modifying agent. Its sulfonyl fluoride moiety acts as a reactive "warhead" that can form covalent bonds with specific amino acid residues within proteins.[5]

Covalent Modification of Tyrosine Residues

NBSF is particularly noted for its specificity towards modifying tyrosine residues in proteins.[3][6] The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the hydroxyl group of the tyrosine side chain. This reaction results in the formation of a stable sulfonate ester linkage, effectively and irreversibly modifying the protein.

Mechanism of Tyrosine Modification:

Caption: Covalent modification of tyrosine by NBSF.

This targeted modification is a powerful tool for:

-

Enzyme Inhibition: By modifying a critical tyrosine residue in an enzyme's active site, NBSF and its derivatives can act as irreversible inhibitors.[6]

-

Target Identification and Validation: Sulfonyl fluoride probes are used to identify and validate drug targets by covalently labeling proteins in complex biological samples.[6][7]

-

Chemical Proteomics: These probes enable the enrichment and identification of target proteins from cell lysates.[7]

Role in Drug Discovery

The sulfonyl fluoride moiety is considered a "privileged warhead" in medicinal chemistry.[5] Its reactivity can be tuned by modifying the aromatic ring, allowing for the development of highly specific covalent inhibitors. Aromatic sulfonyl fluorides with a nitro group have shown remarkable antibacterial activity, highlighting their potential in developing new antibiotics.[8][9]

Signaling Pathway Inhibition (Conceptual):

The covalent modification of a key protein, such as a kinase, by a sulfonyl fluoride inhibitor can block downstream signaling events.

Caption: Inhibition of a signaling pathway by a sulfonyl fluoride.

Experimental Protocol: Protein Modification

The following is a generalized protocol for the covalent modification of a protein with this compound. Specific conditions such as concentration, temperature, and incubation time will need to be optimized for the particular protein of interest.

Materials:

-

Purified protein of interest containing accessible tyrosine residues.

-

This compound (NBSF).

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Quenching reagent (e.g., a primary amine like Tris or glycine).

-

Analytical tools for confirming modification (e.g., mass spectrometry, SDS-PAGE).

Procedure:

-

Prepare a stock solution of NBSF in an appropriate organic solvent (e.g., DMSO).

-

Dilute the protein to the desired concentration in the reaction buffer.

-

Add the NBSF stock solution to the protein solution to achieve the desired final concentration.

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Quench the reaction by adding an excess of the quenching reagent.

-

Analyze the reaction products to confirm covalent modification and determine the extent of labeling.

Experimental Workflow:

Caption: Workflow for protein modification with NBSF.

This guide provides foundational knowledge on this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | 349-96-2 [chemicalbook.com]

- 2. This compound | 349-96-2 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. This compound 95 349-96-2 [sigmaaldrich.com]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 6. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrobenzenesulfonyl Fluoride

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of chemical probes is paramount. 4-Nitrobenzenesulfonyl fluoride (NBSF) is a highly reactive electrophilic compound utilized as a chemical probe for the modification of proteins.[1] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data from related compounds, experimental protocols, and visualizations of the underlying chemical processes.

Core Mechanism of Action: Covalent Modification of Tyrosine Residues

The primary mechanism of action for this compound is the covalent modification of amino acid residues within proteins. It is particularly recognized as a tyrosine-specific modifying agent, employed to identify and characterize reactive and functionally significant tyrosine residues.[1] The sulfonyl fluoride (-SO₂F) moiety serves as an electrophilic "warhead" that reacts with nucleophilic amino acid side chains. This reaction falls under the category of Sulfur(VI) Fluoride Exchange (SuFEx), a type of click chemistry.[2][3]

While highly reactive with tyrosine, the sulfonyl fluoride group can also react with other nucleophilic residues such as serine, lysine, threonine, cysteine, and histidine, depending on the local protein microenvironment and residue accessibility.[1][4][5] The reaction results in the formation of a stable covalent bond between the benzenesulfonyl group and the amino acid, leading to irreversible inhibition or modification of the target protein's function.

The specificity for tyrosine is attributed to the reactivity of the phenolic hydroxyl group of the tyrosine side chain. The reaction is a nucleophilic attack by the tyrosine hydroxyl group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a sulfonate ester linkage.

Target Profile

This compound has been successfully employed to modify tyrosine residues across a diverse range of proteins, demonstrating its utility in mapping functional sites. Examples of proteins targeted by NBSF include:

-

DNase[1]

-

Estradiol 17β-dehydrogenase[1]

-

Glucocorticoid receptor[1]

-

Placental taurine transporter[1]

-

H+ pump[1]

-

Histones[1]

-

Dopamine receptors[1]

-

Avidin and Streptavidin[1]

-

mRNA-decapping scavenger enzyme (DcpS)[8]

Quantitative Data on Sulfonyl Fluoride Inhibitors

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Benzofuran Salicylic Acids | Lymphoid Tyrosine Phosphatase (Lyp) | 0.27 - 6.2 | [9] |

Experimental Protocols

The following protocols are adapted from methodologies for protein modification using aryl fluorosulfates and are applicable to this compound with appropriate optimization.[10]

Protocol 1: In Vitro Protein Labeling with 4-NBSF

Objective: To covalently modify a purified protein with 4-NBSF to identify reactive tyrosine residues.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

-

This compound (NBSF)

-

Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Equipment for protein concentration determination (e.g., spectrophotometer)

-

Incubator or water bath

-

Equipment for analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

-

Protein Preparation:

-

Prepare the target protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could react with NBSF.

-

-

Reagent Preparation:

-

Prepare a 10-100 mM stock solution of NBSF in DMSO. Prepare this solution fresh before use.

-

-

Labeling Reaction:

-

Add the NBSF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of the reagent over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NBSF.

-

Incubate for 30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Remove unreacted NBSF and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography.

-

-

Analysis:

-

Confirm protein modification using mass spectrometry to identify the mass shift corresponding to the addition of the nitrobenzenesulfonyl group.

-

Perform peptide mapping (e.g., LC-MS/MS) to identify the specific tyrosine residue(s) that have been modified.

-

Protocol 2: Biochemical Inhibition Assay for Tyrosine Phosphatases

Objective: To determine the inhibitory effect of 4-NBSF on the activity of a protein tyrosine phosphatase (PTP). This protocol is based on a general fluorescence-based assay.[11]

Materials:

-

Purified PTP enzyme

-

4-NBSF

-

DMSO

-

Assay buffer (e.g., HEPES, pH 7.2, containing a reducing agent like DTT)

-

Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)

-

Microplate reader capable of fluorescence detection

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of 4-NBSF in DMSO.

-

Prepare a working solution of the PTP enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 100 nL) of the 4-NBSF serial dilutions to the wells of the microplate. Include DMSO-only wells as a control.

-

Add the PTP enzyme solution to all wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding and covalent modification.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC₅₀ value of 4-NBSF for the target PTP.

-

Signaling Pathways and Functional Consequences

The covalent modification of a tyrosine residue by 4-NBSF can have significant functional consequences for the target protein. If the modified tyrosine is located within the active site of an enzyme, the result is typically irreversible inhibition of its catalytic activity. For non-enzymatic proteins, modification of a key tyrosine residue can disrupt protein-protein interactions, alter protein conformation, or block phosphorylation sites, thereby modulating cellular signaling pathways.

The direct downstream signaling consequences of 4-NBSF modification are protein-specific and must be investigated on a case-by-case basis. For example, inhibition of a protein tyrosine phosphatase would lead to a sustained phosphorylation state of its substrates, potentially amplifying downstream signaling cascades. Conversely, modification of a receptor tyrosine kinase could block its activation and inhibit downstream signaling.

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists. Its ability to covalently modify tyrosine residues with high reactivity provides a means to identify functional sites within proteins and to develop irreversible inhibitors. The SuFEx-based mechanism of action is robust, and the provided protocols offer a starting point for the application of this probe in various research contexts. Future studies elucidating the specific downstream signaling effects of 4-NBSF on a wider range of protein targets will further enhance its utility in understanding complex biological systems.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]

- 9. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzenesulfonyl Fluoride for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrobenzenesulfonyl fluoride (4-NBSF) is a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent modifier of proteins. Its reactivity is centered on the electrophilic nature of the sulfur atom within the sulfonyl fluoride moiety, which is significantly enhanced by the presence of a para-nitro group. This guide provides a comprehensive overview of the electrophilicity of 4-NBSF, presenting quantitative data, detailed experimental protocols, and visualizations of its application in a biological context.

Core Concepts: Understanding the Electrophilicity of this compound

The electrophilicity of 4-NBSF is a consequence of the electronic properties of its constituent functional groups. The sulfonyl fluoride (-SO₂F) group contains a highly electronegative fluorine atom and two oxygen atoms, which inductively withdraw electron density from the sulfur atom, rendering it electron-deficient and susceptible to nucleophilic attack. The presence of a nitro group (-NO₂) in the para position of the benzene ring further amplifies this effect. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which delocalizes electron density from the phenyl ring and, consequently, from the sulfonyl group. This synergistic electron withdrawal significantly increases the partial positive charge on the sulfur atom, making 4-NBSF a potent electrophile.

Quantitative Assessment of Electrophilicity

A quantitative understanding of the electrophilicity of 4-NBSF is crucial for predicting its reactivity with biological nucleophiles. This can be achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of a reaction to these electronic effects.

For the 4-nitrophenylsulfonyl group of 4-NBSF, the overall electronic effect can be estimated by considering the individual contributions of the nitro and sulfonyl fluoride groups.

| Substituent Group | Hammett Constant (σp) | Reference |

| -NO₂ | 0.78 | [1] |

| -SO₂F | 0.91 | [2] |

The strongly positive σp values for both the nitro and sulfonyl fluoride groups indicate their powerful electron-withdrawing nature. The cumulative effect of these two groups in 4-NBSF results in a highly electrophilic sulfur center. A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides, a mechanistically related process, determined a Hammett ρ value of +2.02. This positive and relatively large ρ value signifies that the reaction is highly sensitive to substituent effects and that there is a substantial buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.

Reaction Kinetics

Experimental Protocols

To quantitatively assess the electrophilicity of 4-NBSF, the following experimental protocols can be employed.

Determination of Second-Order Rate Constants for Aminolysis

This protocol describes the determination of the second-order rate constant for the reaction of 4-NBSF with a primary or secondary amine (e.g., n-butylamine or piperidine) using UV-Vis spectrophotometry.

Materials:

-

This compound (4-NBSF)

-

Amine of interest (e.g., n-butylamine, piperidine)

-

Aprotic solvent (e.g., acetonitrile, dioxane)

-

UV-Vis spectrophotometer

-

Thermostatted cuvette holder

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-NBSF (e.g., 10 mM) in the chosen aprotic solvent.

-

Prepare a series of stock solutions of the amine in the same solvent at concentrations significantly higher than the 4-NBSF concentration (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) to ensure pseudo-first-order conditions.

-

-

Kinetic Measurements:

-

Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (the corresponding sulfonamide) has a significant absorbance and the starting materials have minimal absorbance. This can be determined by recording the full UV-Vis spectra of the starting materials and the product.

-

Equilibrate the amine solution in a quartz cuvette to the desired temperature (e.g., 25 °C) using the thermostatted cuvette holder.

-

Initiate the reaction by adding a small aliquot of the 4-NBSF stock solution to the cuvette containing the amine solution. The final concentration of 4-NBSF should be low (e.g., 0.1 mM) to ensure complete reaction and accurate absorbance readings.

-

Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance reaches a plateau).

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([Amine] >> [4-NBSF]), the reaction rate is given by: Rate = k_obs [4-NBSF], where k_obs is the observed pseudo-first-order rate constant.

-

Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time (t), where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

-

Determine k_obs for each of the different amine concentrations.

-

The second-order rate constant (k₂) is obtained by plotting k_obs versus the concentration of the amine. The slope of this line will be equal to k₂.

-

Application in Drug Discovery: Covalent Inhibition of Kinases

The high electrophilicity and specificity of sulfonyl fluorides for certain nucleophilic amino acid residues, such as lysine and tyrosine, make them valuable warheads for the design of targeted covalent inhibitors.[6][7][8] While a specific application of 4-NBSF as a covalent probe for a particular signaling pathway was not identified in the searched literature, its potential can be illustrated by considering the general mechanism of covalent kinase inhibition.

Kinases are a major class of drug targets, and covalent inhibitors can offer advantages in terms of potency and duration of action. Many kinases have a conserved lysine residue in their ATP-binding pocket that is crucial for their catalytic activity. A covalent inhibitor incorporating the 4-nitrophenylsulfonyl fluoride moiety can be designed to first bind non-covalently to the ATP-binding site, positioning the electrophilic sulfonyl fluoride in close proximity to the nucleophilic ε-amino group of the lysine residue. This is then followed by a covalent reaction, leading to the formation of a stable sulfonamide bond and irreversible inhibition of the kinase.

Logical Workflow for Covalent Kinase Inhibitor Development

The following diagram illustrates a logical workflow for the development of a covalent kinase inhibitor using a sulfonyl fluoride warhead like that in 4-NBSF.

Caption: A logical workflow for the development of covalent kinase inhibitors.

Signaling Pathway: Covalent Inhibition of a Generic Kinase

The following diagram illustrates the principle of covalent inhibition of a generic kinase by a probe containing a 4-nitrophenylsulfonyl fluoride warhead.

Caption: Covalent modification of a kinase by a 4-NBSF probe.

Conclusion

This compound is a highly electrophilic reagent with significant potential in chemical biology and drug discovery. Its reactivity is underpinned by the strong electron-withdrawing properties of both the sulfonyl fluoride and the para-nitro group. While quantitative kinetic data for its reactions with biologically relevant nucleophiles require further experimental determination, the available data on related compounds and the established principles of physical organic chemistry provide a solid framework for understanding and predicting its behavior. The detailed experimental protocols and conceptual workflows presented in this guide offer a practical resource for researchers aiming to utilize 4-NBSF as a tool for covalent modification and inhibitor design.

References

- 1. web.viu.ca [web.viu.ca]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 4-Nitrobenzenesulfonyl Fluoride: A Technical Guide for Researchers

Introduction: 4-Nitrobenzenesulfonyl fluoride (NBSF) is a valuable reagent and building block in organic synthesis and drug discovery. Its unique electronic properties, arising from the presence of both a strongly electron-withdrawing nitro group and a sulfonyl fluoride moiety, govern its reactivity and potential applications. This technical whitepaper provides an in-depth guide to the theoretical studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity from a computational chemistry perspective. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the fundamental principles that dictate the behavior of this important molecule.

Molecular Structure and Geometry

The molecular geometry of this compound has been optimized using computational methods to predict its most stable three-dimensional conformation. Density Functional Theory (DFT) is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost.

A logical workflow for determining the optimized geometry of a molecule like this compound using DFT is outlined below. This process involves selecting a suitable functional and basis set, performing the geometry optimization calculation, and confirming that the resulting structure corresponds to a true energy minimum on the potential energy surface through a vibrational frequency analysis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4FNO4S | --INVALID-LINK--[1] |

| Molecular Weight | 205.16 g/mol | --INVALID-LINK--[2][3] |

| Density | 1.554 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 305.1 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 138.3 °C | --INVALID-LINK--[1] |

| Melting Point | 78-80 °C | --INVALID-LINK--[4] |

Electronic Structure and Molecular Orbitals

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of both the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups. These substituents significantly influence the electron density distribution within the benzene ring and dictate the molecule's reactivity.

Theoretical studies on nitrobenzene and related compounds have shown that the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This is due to the resonance and inductive effects of the nitro group, which withdraw electron density from the ortho and para positions.

The sulfonyl fluoride group is also a strong electron-withdrawing group. Its effect on the electronic structure of the benzene ring is expected to be similar to that of the nitro group, further deactivating the ring towards electrophilic attack.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the LUMO is expected to be of low energy and localized on the nitroaromatic system, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The HOMO, conversely, will be of low energy, reflecting the molecule's poor electron-donating ability.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing molecular structure. DFT calculations can predict the vibrational frequencies and corresponding infrared (IR) and Raman intensities of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Table 2: Key Experimental Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3105, 2872 | Aromatic C-H stretching | --INVALID-LINK--[4] |

| 1613 | Aromatic C=C stretching | --INVALID-LINK--[4] |

| 1540 | Asymmetric NO₂ stretching | --INVALID-LINK--[4] |

| 1420 | S=O stretching | --INVALID-LINK--[4] |

| 1354 | Symmetric NO₂ stretching | --INVALID-LINK--[4] |

| 1215 | S=O stretching | --INVALID-LINK--[4] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group and the electron-deficient aromatic ring.

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the ring, leading to the displacement of a substituent, typically the nitro group or a halogen if present.

Reactions at the Sulfonyl Fluoride Moiety

The sulfur atom of the sulfonyl fluoride group is highly electrophilic and is the primary site of attack by nucleophiles. Theoretical studies on related sulfonyl fluorides suggest that these reactions often proceed through an addition-elimination mechanism.

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to study the properties and reactivity of this compound.

Experimental Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule.

-

X-ray Crystallography: This method can be used to determine the precise three-dimensional structure of the molecule in the solid state.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Computational Methods:

-

Density Functional Theory (DFT): As mentioned, DFT is a widely used method for geometry optimization, vibrational frequency calculations, and the determination of electronic properties. Common functionals include B3LYP and M06-2X, often paired with basis sets such as 6-31G(d) or larger sets with diffuse and polarization functions for greater accuracy.

-

Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results but are computationally more expensive.

-

Time-Dependent DFT (TD-DFT): This method is used to predict electronic excitation energies and UV-Vis spectra.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound. Through computational modeling, we can understand its molecular and electronic structure, predict its spectroscopic characteristics, and rationalize its reactivity. This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel molecules with desired biological or material properties. The synergy between theoretical predictions and experimental validation will continue to drive innovation in the application of this versatile chemical entity.

References

- 1. [PDF] How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn-Sham molecular orbital theory and Voronoi deformation density analysis. | Semantic Scholar [semanticscholar.org]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]

The Enduring Legacy of Sulfonyl Fluorides: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Discovery and History of Sulfonyl Fluorides for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl fluorides, once relegated to the periphery of organic chemistry, have undergone a remarkable renaissance, emerging as a powerhouse functional group in fields as diverse as drug discovery, chemical biology, and materials science. Their unique combination of stability and tunable reactivity has propelled them to the forefront of covalent inhibitor design and has led to the development of a new generation of "click" chemistry. This technical guide delves into the rich history of sulfonyl fluorides, from their initial synthesis to their modern-day applications, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, properties, and utility.

A Historical Perspective: From Early Observations to Renewed Interest

The story of sulfonyl fluorides begins in the early 20th century, with the pioneering work of Davies and Dick in 1931 marking one of the earliest documented syntheses.[1] For decades, they remained a relatively niche class of compounds, often overshadowed by their more reactive sulfonyl chloride counterparts. However, the unique stability of the sulfur-fluorine bond was recognized early on.[1]

A significant turning point came in 2014 when K. Barry Sharpless and his colleagues introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] This new "click" reaction platform highlighted the exceptional balance of stability and "clickable" reactivity of sulfonyl fluorides, catapulting them into the limelight and sparking a surge of research into their synthesis and application.[1]

The Dawn of a New Era: SuFEx and Covalent Inhibition

The SuFEx reaction is a near-perfect click reaction that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, typically an alcohol or an amine. This reaction is characterized by its high efficiency, broad scope, and the remarkable stability of the resulting products. The SuFEx paradigm has revolutionized the way chemists approach the synthesis of sulfur-containing molecules, enabling the rapid assembly of complex structures.

Contemporaneously, the field of drug discovery was witnessing a resurgence of interest in covalent inhibitors. The ability of sulfonyl fluorides to act as "privileged" electrophilic warheads, capable of forming stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, lysine, and histidine) in protein binding sites, has made them invaluable tools for the development of highly selective and potent therapeutics.[2][3]

Key Milestones in the Journey of Sulfonyl Fluorides

Caption: A timeline of key milestones in the history of sulfonyl fluorides.

Synthetic Methodologies: A Comparative Overview

The renewed interest in sulfonyl fluorides has led to the development of a plethora of synthetic methods, each with its own advantages and limitations. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.

Table 1: Comparison of Common Synthetic Routes to Sulfonyl Fluorides

| Starting Material | Reagents | Typical Yields | Key Advantages | Key Limitations |

| Sulfonyl Chlorides | KF, KHF₂, or KF/18-crown-6 | Good to Excellent | Readily available starting materials for simple arenes. | Limited functional group tolerance of sulfonyl chlorides. |

| Aryl/Heteroaryl Bromides | DABSO, Pd catalyst, NFSI | Good to Excellent | Broad substrate scope, excellent functional group tolerance. | Requires a palladium catalyst. |

| Aryl/Heteroaryl Iodides | DABSO, Pd catalyst, Selectfluor | Good to Excellent | Similar to aryl bromides, often with higher reactivity. | Requires a palladium catalyst. |

| Thiols/Disulfides | Oxidant (e.g., NaOCl, Selectfluor), Fluoride source (e.g., KHF₂, KF) | Moderate to Good | Utilizes readily available sulfur sources. | Can require harsh oxidizing conditions. |

| Sulfonic Acids/Sulfonates | Deoxyfluorinating agents (e.g., SOF₂, Xtalfluor-E®) or chlorinating agent followed by fluoride source | Good to Excellent | Stable and readily accessible starting materials. | Can be a two-step process. |

| Arynes | Secondary amines, SO₂F₂ | Good to Excellent | Transition-metal-free. | Limited to ortho-amino substituted arenesulfonyl fluorides. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Arylsulfonyl Fluorides from Aryl Iodides

This protocol is adapted from the work of Ball and coworkers.

Materials:

-

Aryl iodide (1.0 equiv)

-

CataCXium A (0.08 equiv)

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Anhydrous isopropanol (to make a 0.3 M solution)

-

Anhydrous triethylamine (3.0 equiv)

-

Selectfluor (1.5 equiv)

-

Acetonitrile (to make a 0.3 M solution)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl iodide, CataCXium A, DABSO, and Pd(OAc)₂.

-

Add anhydrous isopropanol and anhydrous triethylamine via syringe.

-

Heat the reaction mixture to 75 °C and stir for 16 hours.

-

Cool the reaction to room temperature.

-

Add Selectfluor and acetonitrile.

-

Stir the reaction at room temperature for 2 hours.

-

Upon completion, the reaction mixture is quenched, extracted, and the crude product is purified by column chromatography.

Protocol 2: Synthesis of Arylsulfonyl Fluorides from Sulfonic Acids

This protocol is adapted from the work of Ball and Sammis.

Materials:

-

Pyridinium salt of the sulfonic acid (1.0 equiv)

-

Thionyl fluoride (SOF₂) (3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a glovebox, dissolve the pyridinium salt of the sulfonic acid in anhydrous DMF.

-

Add a solution of thionyl fluoride in DMF.

-

Seal the reaction vessel and heat to 130 °C for 1 hour.

-

Cool the reaction to room temperature.

-

The reaction mixture is then worked up and the product is purified, typically by distillation or chromatography.

Characterization of Sulfonyl Fluorides

The characterization of sulfonyl fluorides relies on a combination of standard spectroscopic techniques.

Table 2: Spectroscopic Data for p-Toluenesulfonyl Fluoride

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 2.48 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 146.5, 131.2, 130.3, 128.0, 21.8 |

| ¹⁹F NMR (CDCl₃) | δ 65.2 (s) |

| IR (thin film) | 1420 (S=O stretch), 1210 (S=O stretch), 815 (S-F stretch) cm⁻¹ |

| Mass Spec (EI) | m/z 174 (M⁺), 155, 91 (tropylium ion) |

Applications in Elucidating Signaling Pathways

The ability of sulfonyl fluorides to act as covalent probes has been instrumental in dissecting complex biological signaling pathways. By irreversibly binding to a target protein, they can be used to study protein function, validate drug targets, and map protein-protein interactions.

Covalent Inhibition of the Ral Signaling Pathway

The Ras-like (Ral) GTPases are key players in cellular signaling, and their dysregulation is implicated in cancer. Sulfonyl fluoride-containing fragments have been used to covalently modify a tyrosine residue (Tyr-82) in RalB, leading to the inhibition of its activation. This provides a powerful tool to study the downstream effects of Ral signaling.

Caption: The Ral signaling pathway and its inhibition by a sulfonyl fluoride covalent modifier.

Activity-Based Protein Profiling (ABPP) Workflow

Sulfonyl fluoride probes are widely used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.

Caption: A generalized workflow for activity-based protein profiling using a sulfonyl fluoride probe.

Conclusion

The journey of sulfonyl fluorides from a chemical curiosity to an indispensable tool in modern chemistry is a testament to the power of fundamental research and the continual quest for new reactivity. Their unique properties have not only enabled the development of a new class of click reactions but have also provided researchers with powerful probes to interrogate complex biological systems and design novel therapeutics. As our understanding of their reactivity and biological interactions continues to grow, the future for sulfonyl fluorides in science and medicine looks exceptionally bright.

References

- 1. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03924C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzenesulfonyl Fluoride

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Nitrobenzenesulfonyl fluoride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a solid organic compound.[1] It typically appears as a white to light yellow or yellow crystalline powder.[2] The compound is noted to be moisture-sensitive and should be stored accordingly, preferably in a cool, dark place under an inert gas.

Quantitative Physical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₄FNO₄S | [3] |

| Molecular Weight | 205.16 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 75 - 81 °C / 167 - 177.8 °F | [1][4] |

| Boiling Point | 305.1 °C at 760 mmHg | [3] |

| Density | 1.554 g/cm³ | [3] |

| Flash Point | 138.3 °C | [3] |

| Vapor Pressure | 0.00151 mmHg at 25 °C | [3] |

| Refractive Index | 1.544 | [3] |

| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate; Insoluble in water. | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Data | Citations |

| ¹H NMR (400MHz, CDCl₃) | δ 8.47 (d, J=8.7Hz, 2H, aromatic-H), 8.25 (d, J=8.7Hz, 2H, aromatic-H) | [2] |

| ¹³C NMR (100MHz, CDCl₃) | δ 151.8 (C), 138.2 (d, J=26.7Hz, C), 130.0 (CH), 124.9 (CH) | [2] |

| ¹⁹F NMR (376MHz, CDCl₃) | δ 65.1 | [2] |

| Infrared (IR, KBr) | 3105, 2872, 1951, 1818, 1613, 1540, 1420, 1354, 1314, 1215 cm⁻¹ | [2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₆H₅FNO₄S ([M+H]⁺): 205.9923, Measured: 205.9918 | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the halogen exchange reaction from 4-nitrobenzenesulfonyl chloride.[2]

-

Materials: 4-nitrobenzene-1-sulfonyl chloride, potassium fluoride (KF), 18-crown-6, acetonitrile (CH₃CN), ethyl acetate (EtOAc), deionized water, saturated brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 4-nitrobenzene-1-sulfonyl chloride (90.2 mmol) in acetonitrile (500 mL), add potassium fluoride (451 mmol) and 18-crown-6 (4.5 mmol).[2]

-

Stir the reaction mixture at room temperature for 24 hours.[2]

-

Remove the solvent by rotary evaporation.[2]

-

Dissolve the residue in ethyl acetate (600 mL).[2]

-

Wash the organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a yellow solid.[2]

-

4.2. Characterization Methods

-

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Tyrosine Modification in Peptides using 4-Nitrobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications of peptides and proteins are critical in regulating their biological function, structure, and signaling capabilities. The specific modification of tyrosine residues offers a powerful tool for introducing biophysical probes, altering peptide-protein interactions, and developing novel therapeutic agents. 4-Nitrobenzenesulfonyl fluoride (NBSF) is a reagent that can be employed for the targeted modification of tyrosine residues within a peptide sequence. The reaction involves the nucleophilic attack of the phenolate anion of tyrosine on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage. This modification introduces a nitrobenzenesulfonyl group, which can be useful for a variety of applications due to its spectroscopic properties and potential to influence biological activity.

These application notes provide a detailed protocol for the modification of tyrosine residues in peptides with this compound, including methods for purification and characterization of the modified product.

Key Applications

-

Introduction of a Spectroscopic Probe: The nitroaromatic group provides a chromophore that can be used for UV-Vis spectroscopic quantification.

-

Modulation of Biological Activity: The bulky and electron-withdrawing nature of the nitrobenzenesulfonyl group can alter the binding affinity of peptides to their targets.

-

Drug Development and Lead Optimization: Systematic modification of tyrosine residues can be a strategy in structure-activity relationship (SAR) studies to improve the pharmacological properties of peptide-based drug candidates.

Experimental Protocols

Materials

-

Peptide containing at least one tyrosine residue (lyophilized powder)

-

This compound (NBSF)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Deionized water (18 MΩ·cm)

-

Reverse-phase HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

-

Lyophilizer

Protocol 1: Modification of a Tyrosine-Containing Peptide with NBSF

This protocol describes the general procedure for the modification of a peptide with this compound in solution.

-

Peptide Dissolution: Dissolve the lyophilized peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

-

Reaction Initiation: Add a 10-fold molar excess of the NBSF stock solution to the peptide solution. The final concentration of acetonitrile in the reaction mixture should be kept below 20% (v/v) to avoid peptide precipitation.

-

Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 4 hours.

-

Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris buffer, to a final concentration of 50 mM.

-

Purification: Proceed immediately to purification by reverse-phase HPLC (see Protocol 2).

Protocol 2: Purification of the NBSF-Modified Peptide by RP-HPLC

-

Sample Preparation: Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). Centrifuge the sample at 10,000 x g for 5 minutes to remove any precipitate.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 280 nm. The modified peptide is expected to have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the nitrobenzenesulfonyl group.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak of the modified peptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified NBSF-modified peptide as a powder.

Protocol 3: Characterization of the NBSF-Modified Peptide by Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the lyophilized modified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Instrument: Electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Both positive and negative ion modes should be tested. The sulfonate ester may be more stable in the negative ion mode.

-

Mass Shift: The modification with this compound results in a mass increase of 185.00 Da (C₆H₄NO₄S).

-

-

Tandem MS (MS/MS) Analysis: To confirm the site of modification, perform MS/MS analysis on the parent ion of the modified peptide. Fragmentation should reveal the modification on the tyrosine residue.

Data Presentation

The following tables summarize hypothetical quantitative data for the modification of a model peptide (e.g., GGYR) with NBSF under different conditions.

Table 1: Effect of pH on Modification Efficiency

| pH | Reaction Time (h) | Temperature (°C) | Molar Excess of NBSF | Modification Efficiency (%) |

| 7.5 | 4 | 25 | 10 | 65 |

| 8.0 | 4 | 25 | 10 | 85 |

| 8.5 | 4 | 25 | 10 | 95 |

| 9.0 | 4 | 25 | 10 | 92 (with some side products) |

Table 2: Effect of Molar Excess of NBSF on Modification Efficiency

| Molar Excess of NBSF | pH | Reaction Time (h) | Temperature (°C) | Modification Efficiency (%) |

| 2 | 8.5 | 4 | 25 | 45 |

| 5 | 8.5 | 4 | 25 | 78 |

| 10 | 8.5 | 4 | 25 | 95 |

| 20 | 8.5 | 4 | 25 | 96 |

Table 3: Selectivity of NBSF for Tyrosine

| Amino Acid | Relative Reactivity (Tyrosine = 100) |

| Tyrosine | 100 |

| Lysine | < 5 |

| Serine | < 1 |

| Threonine | < 1 |

| Cysteine | ~10 (potential for side reactions) |

| Histidine | < 2 |

Note: The data presented in these tables are illustrative and may vary depending on the peptide sequence and specific reaction conditions.

Visualizations

Caption: Experimental workflow for tyrosine modification in peptides.

Caption: Reaction pathway for tyrosine modification with NBSF.

Troubleshooting

-

Low Modification Efficiency:

-

Ensure the pH of the reaction buffer is between 8.0 and 8.5. The phenolate form of tyrosine is the reactive species.

-

Increase the molar excess of NBSF.

-

Increase the reaction time. Monitor the reaction progress by HPLC to determine the optimal time.

-

-

Peptide Precipitation:

-

Reduce the concentration of acetonitrile in the reaction mixture.

-

Perform the reaction at a lower peptide concentration.

-

-

Multiple Peaks in HPLC:

-

This could indicate side reactions. Ensure the pH is not too high (e.g., > 9.0) to minimize reactions with other nucleophilic residues like lysine.

-

Incomplete reaction will show both modified and unmodified peptide peaks. Optimize reaction conditions for complete conversion.

-

-

Loss of Modified Peptide during Purification:

-

The NBSF-modified peptide is more hydrophobic. Adjust the HPLC gradient accordingly to ensure proper elution and separation.

-

Conclusion

The modification of tyrosine residues in peptides with this compound is a straightforward and effective method for introducing a nitrobenzenesulfonyl group. This modification can be used to study peptide structure and function, and for the development of new peptide-based therapeutics. The protocols provided here offer a starting point for researchers to implement this valuable bioconjugation technique. Optimization of the reaction conditions for each specific peptide is recommended to achieve the desired level of modification and purity.

Application Notes and Protocols for SuFEx Click Chemistry with 4-Nitrobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Nitrobenzenesulfonyl Fluoride (4-NBSF) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful ligation strategy offers a robust and versatile method for the formation of highly stable sulfonate and sulfonamide linkages, with broad applications in drug discovery, chemical biology, and materials science.

Introduction to SuFEx Click Chemistry

SuFEx click chemistry, a concept introduced by Sharpless and coworkers, has emerged as a next-generation click reaction.[1][2] It relies on the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond.[3] This bond is exceptionally stable under many physiological conditions but can be selectively activated to react with nucleophiles, making it ideal for biological applications.[4][5] The most common electrophilic partners in SuFEx chemistry are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[3]

Key Advantages of SuFEx Chemistry:

-

High Stability: Sulfonyl fluorides are resistant to hydrolysis and reduction, providing stability in aqueous environments.

-

High Reactivity and Selectivity: The reaction is highly efficient and chemoselective, leading to high yields of the desired products with minimal purification.[6]

-

Versatility: SuFEx chemistry is compatible with a wide range of functional groups and has been successfully applied to the modification of small molecules, polymers, and biomolecules.[2]

This compound (4-NBSF) as a SuFEx Reagent

This compound is a commercially available and highly reactive SuFEx hub. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur center, making it a potent reactant for SuFEx reactions with various nucleophiles, including phenols and amines.

Chemical Properties of 4-NBSF:

| Property | Value |

| CAS Number | 349-96-2 |

| Molecular Formula | O₂NC₆H₄SO₂F |

| Molecular Weight | 205.16 g/mol |

| Appearance | Solid |

| Melting Point | 75-80 °C |

Applications of 4-NBSF in SuFEx Chemistry

The reactivity of 4-NBSF makes it a valuable tool for a variety of applications, particularly in the realm of bioconjugation and drug discovery.

-

Protein Labeling and Chemical Probes: The sulfonyl fluoride moiety can act as a warhead to covalently modify specific amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine. This allows for the development of chemical probes to study protein function and for the identification of new drug targets.

-

Late-Stage Functionalization of Drug Candidates: SuFEx chemistry with 4-NBSF can be employed for the late-stage functionalization of complex molecules and drug candidates. This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2]

-

Synthesis of Polysulfates and Polysulfonates: The reliable nature of the SuFEx reaction allows for its use in polymerization to create novel materials with unique properties.[1]

Experimental Protocols

The following are general protocols for the SuFEx reaction of 4-NBSF with phenols and amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Sulfonylation of Phenols with 4-NBSF

This protocol describes the reaction of a phenol with 4-NBSF to form an aryl sulfonate.

Materials:

-

This compound (4-NBSF)

-

Phenol derivative

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the phenol (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere, add the organic base (1.1 - 2.0 equiv.).

-

Add this compound (1.0 - 1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfonate.

Quantitative Data for Sulfonylation of Phenols (Representative Examples):

| Phenol Derivative | Sulfonyl Chloride | Product | Yield (%) | Reference |

| 4-Methoxyphenol | p-Toluenesulfonyl chloride | 4-Methoxyphenyl 4-methylbenzenesulfonate | 95 | [3] |

| 4-Nitrophenol | p-Toluenesulfonyl chloride | 4-Nitrophenyl 4-methylbenzenesulfonate | 82 | [3] |

| Phenol | 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenyl 2,4,6-trimethylbenzenesulfonate | 92 | [3] |

Protocol 2: General Procedure for the Sulfonylation of Amines with 4-NBSF

This protocol outlines the reaction of a primary or secondary amine with 4-NBSF to form a sulfonamide.

Materials:

-

This compound (4-NBSF)

-

Primary or secondary amine

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

-

Organic base (e.g., Triethylamine (TEA), Pyridine)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the organic base (1.1 - 2.0 equiv.) to the solution.

-

Add this compound (1.0 - 1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.

Quantitative Data for Sulfonylation of Amines (Representative Examples):

Similar to the sulfonylation of phenols, specific tabulated data for 4-NBSF is limited. The following table presents representative yields for the synthesis of sulfonamides from various amines and sulfonyl chlorides.

| Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |

| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-4-methylbenzenesulfonamide | 98 | [7] |

| Benzylamine | p-Toluenesulfonyl chloride | N-Benzyl-4-methylbenzenesulfonamide | 95 | [7] |

| Pyrrolidine | p-Toluenesulfonyl chloride | 1-(Tosyl)pyrrolidine | 96 | [7] |

Visualization of Experimental Workflow

The general workflow for a SuFEx reaction using 4-NBSF can be visualized as follows:

Caption: General workflow for SuFEx click chemistry with 4-NBSF.

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathways directly involving 4-NBSF were identified in the search results, a hypothetical application could involve the use of a 4-NBSF-derivatized probe to covalently label and inhibit a target protein within a signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by a 4-NBSF probe.

Conclusion

This compound is a highly effective and versatile reagent for SuFEx click chemistry. Its enhanced reactivity and commercial availability make it a valuable tool for researchers in drug discovery and chemical biology. The protocols and information provided herein serve as a guide for the application of 4-NBSF in the synthesis of sulfonates and sulfonamides for a wide range of scientific endeavors. Further exploration into the specific applications and optimization of reaction conditions will continue to expand the utility of this powerful chemical transformation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]